molecular formula C7H4Cl2O4S B13857858 5-Chloro-2-chlorosulfonylbenzoic acid

5-Chloro-2-chlorosulfonylbenzoic acid

Cat. No.: B13857858
M. Wt: 255.07 g/mol
InChI Key: KKEIHWBILZWLBX-UHFFFAOYSA-N
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Description

5-Chloro-2-chlorosulfonylbenzoic acid is a chemical compound with the molecular formula C7H4Cl2O4S . It is known for its unique structure, which includes both chloro and chlorosulfonyl functional groups attached to a benzoic acid core. This compound is of significant interest in various fields of scientific research due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-chlorosulfonylbenzoic acid typically involves the chlorination of 2-chlorobenzoic acid followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like chlorosulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-chlorosulfonylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzoic acids, sulfonic acids, and their derivatives .

Scientific Research Applications

5-Chloro-2-chlorosulfonylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-chlorosulfonylbenzoic acid involves its interaction with molecular targets such as enzymes and proteins. The chloro and chlorosulfonyl groups facilitate the formation of covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

  • 2-Chloro-5-sulfamoylbenzoic acid
  • 2-Chloro-5-nitrobenzoic acid
  • 2-Chloro-5-methylbenzoic acid

Comparison: 5-Chloro-2-chlorosulfonylbenzoic acid is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity and chemical properties. Compared to similar compounds, it offers a broader range of chemical transformations and applications in various fields .

Properties

IUPAC Name

5-chloro-2-chlorosulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O4S/c8-4-1-2-6(14(9,12)13)5(3-4)7(10)11/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEIHWBILZWLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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